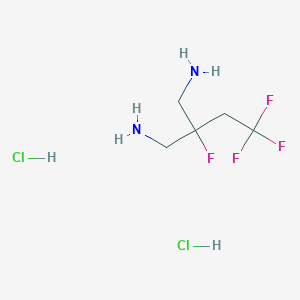

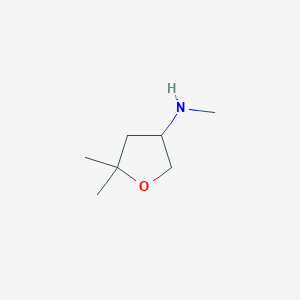

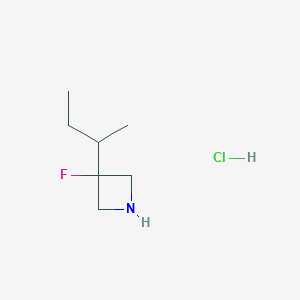

![molecular formula C8H15NO B1484814 trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol CAS No. 1867563-05-0](/img/structure/B1484814.png)

trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol

説明

Synthesis Analysis

The synthesis of cyclopropane derivatives, such as “trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol”, often involves reactions like the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the formation of C-C bonds and the introduction of strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis

The molecular structure of “trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol” can be represented by the InChI code: 1S/C9H17NO2/c11-9-2-1-8 (9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 .Chemical Reactions Analysis

The chemical reactions involving “trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol” could include cross-coupling reactions with aryl bromides or triflates . These reactions are often catalyzed by palladium or nickel and can result in the formation of various substituted arenes .Physical And Chemical Properties Analysis

“trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities

Research on cyclobutane-containing alkaloids, which are natural compounds isolated from terrestrial and marine species, has shown that these compounds exhibit a range of biological activities including antimicrobial, antibacterial, antitumor, and others. The synthesis, origins, and biological activities of these compounds have been extensively reviewed, highlighting their potential as leads for drug discovery. This suggests that compounds like trans-2-[(cyclopropylmethyl)amino]cyclobutan-1-ol could also have significant biological activities and applications in drug development (Sergeiko et al., 2008).

[2 + 2]-Cycloaddition-derived Cyclobutane Natural Products

The structural diversity, sources, bioactivities, and biomimetic syntheses of [2 + 2]-type cyclobutane natural products have been thoroughly reviewed, covering research through the end of 2021. These compounds are derived from [2 + 2] cycloaddition reactions and have garnered attention for their unique structures and diverse biological effects. This review underscores the value of cyclobutane architectures in natural product synthesis and their potential pharmaceutical applications, suggesting a framework within which trans-2-[(cyclopropylmethyl)amino]cyclobutan-1-ol could be studied and applied (Yang et al., 2022).

Cell-Penetrating Peptides in Diagnosis and Treatment of Human Diseases

Although not directly related to trans-2-[(cyclopropylmethyl)amino]cyclobutan-1-ol, research on cell-penetrating peptides (CPPs) offers insights into the broader context of drug delivery mechanisms. CPPs facilitate the translocation of drugs or cargo across the plasma membrane, highlighting the importance of molecular design in developing effective therapeutic agents. This area of research emphasizes the potential for novel compounds, possibly including cyclobutane-containing molecules, to serve as bases for innovative delivery systems (Xie et al., 2020).

特性

IUPAC Name |

(1R,2R)-2-(cyclopropylmethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDYWHBGPAOHQG-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

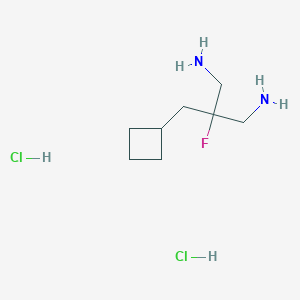

![Methyl 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoate](/img/structure/B1484731.png)

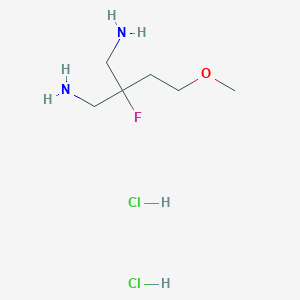

![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)

amine hydrochloride](/img/structure/B1484748.png)